molecular formula C10H10ClNO2 B6257432 methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate CAS No. 1190392-51-8

methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate

Cat. No.: B6257432
CAS No.: 1190392-51-8
M. Wt: 211.6
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Description

Methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.6 g/mol. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to their corresponding cyclopenta[b]pyridine derivatives can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Methyl 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylate can be compared with other similar compounds, such as:

    2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine: This compound has a similar structure but with a methyl group at the 4-position instead of a carboxylate group.

    Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate: This compound lacks the chlorine atom at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

1190392-51-8

Molecular Formula

C10H10ClNO2

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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